molecular formula C15H17N3O2 B5264474 N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide

カタログ番号: B5264474
分子量: 271.31 g/mol
InChIキー: NQABZUYRQDXVCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide, also known as ICEC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ICEC belongs to the class of chromane derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

作用機序

The exact mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells, which can lead to oxidative stress and cellular damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in inflammation and immune response. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

実験室実験の利点と制限

One of the advantages of using N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide in lab experiments is its relatively simple synthesis method and low cost. This compound has also been found to have low toxicity and high stability, which makes it a suitable candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research on N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective effects in animal models of these diseases, and further studies are needed to explore its potential as a therapeutic agent. Another future direction is the development of this compound as a potential anticancer agent. This compound has been shown to inhibit tumor growth in various cancer cell lines, and further studies are needed to investigate its efficacy in animal models and clinical trials. Finally, future research could focus on the optimization of the synthesis method and the improvement of the solubility and bioavailability of this compound, which could enhance its therapeutic potential.

合成法

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide involves the reaction of 2-(1H-imidazol-4-yl)ethylamine with chroman-3-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

科学的研究の応用

N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, this compound has been found to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. In immunology, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

特性

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(17-6-5-13-8-16-10-18-13)12-7-11-3-1-2-4-14(11)20-9-12/h1-4,8,10,12H,5-7,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQABZUYRQDXVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。